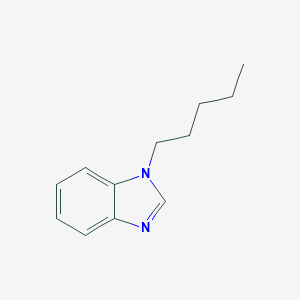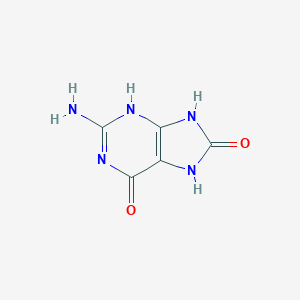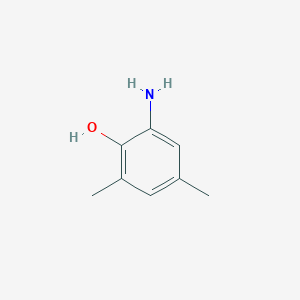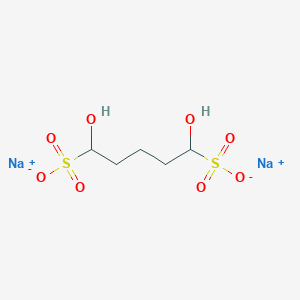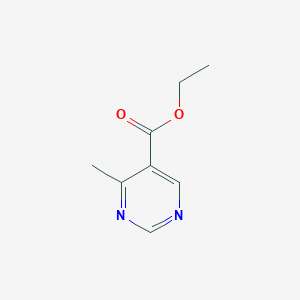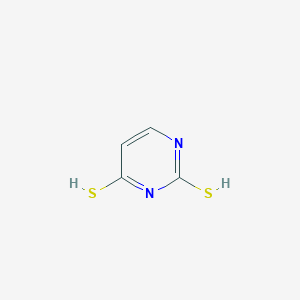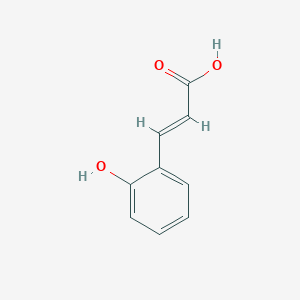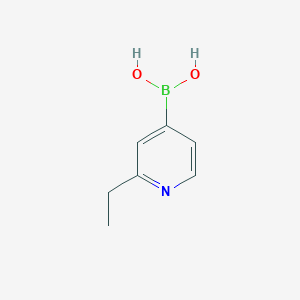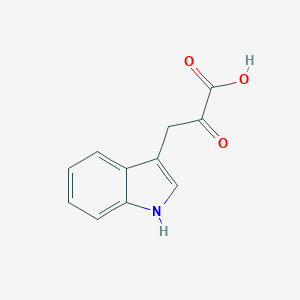
吲哚-3-丙酮酸
概述
描述
Determination of Indole-3-Pyruvic Acid Levels
A method for determining indole-3-pyruvic acid (IPA) levels in Arabidopsis thaliana was developed using gas chromatography-selected ion monitoring-mass spectrometry (GC-SIM-MS). The process involves derivatization with hydroxylamine, purification, and quantification of IPA, with levels peaking in seedlings aged 7-9 days .
Indole-3-Pyruvic Acid as a Potential Luciferin
Indole-3-pyruvic acid exhibits luminescence in the presence of potassium tert-butoxide in aerated dimethyl-sulfoxide solutions. The chemiluminescence spectrum shows multiple bands, suggesting two forms of indole-pyruvic acid and two reactions leading to indole-3-carboxaldehyde and a N-formyl-kynurenine type product, indicating its potential as a luciferin .
Biosynthetic Pathway in Ectomycorrhizal Fungi
The biosynthesis of indole-3-acetic acid (IAA) via the indole-3-pyruvic acid pathway in ectomycorrhizal fungi was studied. Six fungal species were found to produce IAA, with variations in levels. The presence of indole-3-lactic acid and indole-3-ethanol in culture extracts confirmed the enzymatic reduction of IPA in the IAA biosynthesis pathway .
Mass Spectral Identification in Tomato Shoots
Endogenous indole-3-pyruvate in tomato shoots was identified and measured using gas chromatography-mass spectrometry. A high specific-activity [5-3H]indole-3-pyruvate was synthesized as an internal standard, and the pentafluorobenzyl oxime derivative of indole-3-pyruvate allowed for sensitive detection and measurement .
Synthesis of Indole Derivatives
A new method for synthesizing indole derivatives based on the Reissert reaction was developed. This method involves the formation of 3-(2-nitrophenyl)pyruvic acid derivatives and their subsequent intramolecular reductive cyclization to produce indole-2-carboxylic acid derivatives .
Indole-3-Pyruvate Decarboxylase from Paenibacillus polymyxa
The genetic basis of IAA biosynthesis in Paenibacillus polymyxa E681 was investigated, revealing an indole-3-pyruvic acid pathway. The functional identification and expression of indole-3-pyruvate decarboxylase (IPDC) were confirmed, with the recombinant protein showing activity in converting IPA to IAA .
Biological Switch in Stress Responses
The enol tautomer of indole-3-pyruvic acid is implicated in stress responses, with specific tautomerases in mammalian tissues stabilizing it. This tautomer is targeted by oxygen free-radicals and can be transformed into kynurenic acid (KYNA), suggesting a role in mitigating chronic stress .
Gas-Phase Tautomerism
Matrix isolation and density functional studies of indole-3-pyruvic acid provided spectroscopic evidence of gas-phase tautomerism. The vibrational spectrum of the molecule was analyzed, and the FTIR spectrum of the crystalline form was compared to that of the matrix isolation study .
Synthesis of Bisindoles
The synthesis of new heterocyclic systems, 3H,8H-indolo[4,5-e]- and -[5,4-e]indole, was achieved through cyclization of ethyl pyruvate naphthylenedihydrazones. The different forms of the dihydrazones were isolated and characterized, contributing to the understanding of indole derivatives .
科学研究应用
互变异构和分析技术:IPyA 是一种生物合成中间体,可以以酮或烯醇互变异构体的形式存在。它的互变异构可以通过超高效液相色谱法分析,该方法受温度和 pH 值调节 (Tivendale et al., 2014).
作为萤光素的潜力:IPyA 在特定条件下表现出发光,表明其作为萤光素的潜力。这种行为与其互变异构形式有关,并且可能是某些酶系统的模型 (Zinner et al., 1974).
在 IAA 生物合成中的作用:IPyA 在吲哚-3-乙酸 (IAA) 生物合成中至关重要。吲哚丙酮酸脱羧酶等特异于 IPyA 的酶在这一过程中发挥重要作用,如在各种微生物中所见 (Koga et al., 1992).
化学合成和生物活性:已经从 IPyA 合成了新型吲哚衍生物,这些衍生物可能在理解神经退行性疾病方面具有潜在应用 (Garbe et al., 2000).
酶促分析和催化:对吲哚丙酮酸脱羧酶(一种以 IPyA 为底物的酶)的研究提供了对酶的结构-功能关系、底物特异性和催化机制的见解 (Schütz et al., 2003).
真菌和细菌中的 IAA 生物合成:IPyA 参与外生菌根真菌和细菌中的 IAA 生物合成,影响植物的生长和发育。该途径涉及 IPyA 的酶促还原,对于理解植物-微生物相互作用至关重要 (Kumla et al., 2020).
在紫菌素生物合成中的功能:参与细菌中紫菌素生物合成的 VioE 酶催化涉及 IPyA 的反应,展示了其在植物生长调节之外的生物合成途径中的作用 (Asamizu et al., 2007).
真菌 IAA 产生:在神经孢菌等真菌中,已经表征了 IPyA 途径介导的 IAA 生物合成,增强了我们对非致病真菌中 IAA 产生的理解 (Sardar & Kempken, 2018).
植物-微生物相互作用中的 IAA:IPyA 是植物-微生物相互作用中合成 IAA 的主要途径之一。这种理解对于植物刺激和植物病理学都至关重要 (Duca et al., 2014).
蓝藻中的植物激素产生:已经证明蓝藻可以产生 IAA,可能是通过 IPyA 途径。这表明 IPyA 在各种生物体中具有更广泛的生物学作用 (Sergeeva et al., 2002).
安全和危害
未来方向
Indole-3-pyruvic acid has potential therapeutic applications due to its anti-inflammatory properties . It also has value for flavour and fragrance applications, for example, in the food industry or perfumery . Future research could focus on optimizing its production from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .
属性
IUPAC Name |
3-(1H-indol-3-yl)-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTKLPZEZYGQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042053 | |
| Record name | Indole-3-pyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-3-pyruvic acid | |
CAS RN |
392-12-1 | |
| Record name | Indole-3-pyruvic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indol-3-yl pyruvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-pyruvic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-3-pyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-3-pyruvic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOLE-3-PYRUVIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QM0LT13A8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indolepyruvate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

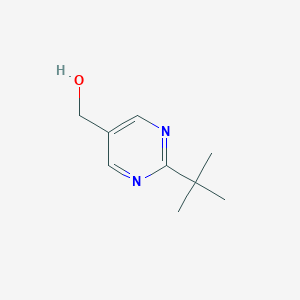
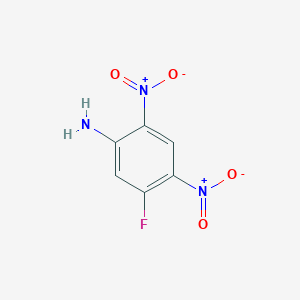
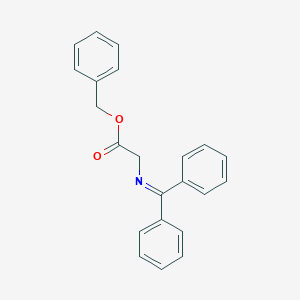

![[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride](/img/structure/B145755.png)
